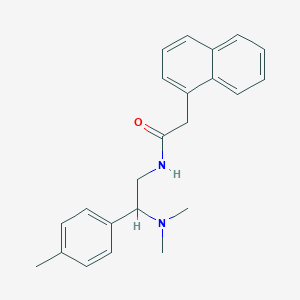

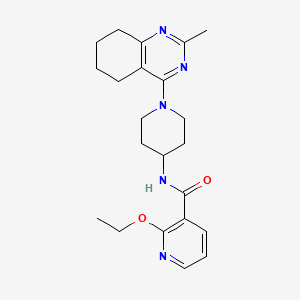

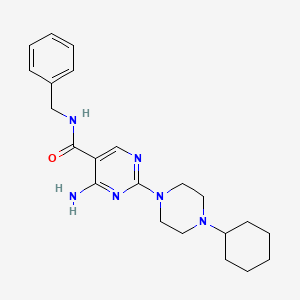

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as DTA-1, is a small molecule drug that has shown promising results in scientific research. DTA-1 is a monoclonal antibody that targets the glucocorticoid-induced tumor necrosis factor receptor (GITR), which is a protein found on the surface of immune cells.

Scientific Research Applications

Alzheimer's Disease Research

One notable application of derivatives similar to "N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide" is in Alzheimer's disease research. A hydrophobic radiofluorinated derivative was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This method provides a noninvasive technique for monitoring the development of these plaques and tangles, facilitating diagnostic assessments and the monitoring of responses during experimental treatments (Shoghi-Jadid et al., 2002).

Nucleotide Synthesis

The compound has been utilized in the synthesis of nucleotides, where it serves as a protective group for the amino functions of the aglycone residues. This process is crucial for the development of monomeric building blocks in nucleotide synthesis, contributing to advancements in genetic research and biotechnology (Wagner & Pfleiderer, 1997).

Organic Synthesis and Characterization

In organic chemistry, a one-step method was reported for the synthesis of a complex derivative by treating certain substrates in the presence of K2CO3. This synthesis and its subsequent characterization through various NMR techniques signify the compound's role in facilitating the development of new organic materials with potential applications in drug design, materials science, and chemical sensing (Zhang, 2013).

Anti-Parkinson's Disease Screening

Derivatives of "N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide" have been synthesized and screened for anti-Parkinson's activity. This research provides insight into the development of new therapeutic agents for treating Parkinson's disease, showcasing the compound's potential in neuropharmacology (Gomathy et al., 2012).

Advanced Materials Development

The compound's derivatives are explored in the creation of advanced materials, such as n-type fused lactam semiconducting polymers for thermoelectric and transistor applications. This highlights its role in the development of new materials for electronics and energy conversion, paving the way for innovative technological advancements (Chen et al., 2020).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-17-11-13-19(14-12-17)22(25(2)3)16-24-23(26)15-20-9-6-8-18-7-4-5-10-21(18)20/h4-14,22H,15-16H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIZPSQZRZAKHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol](/img/structure/B2677656.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide](/img/structure/B2677659.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2677663.png)

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2677670.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2677674.png)

![4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether](/img/structure/B2677678.png)